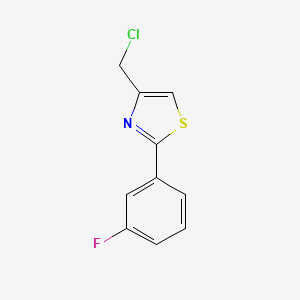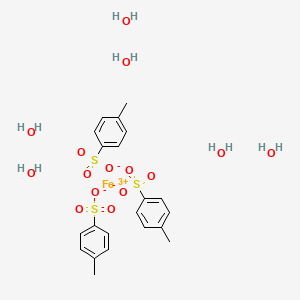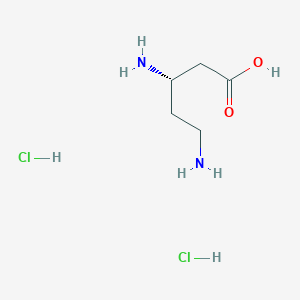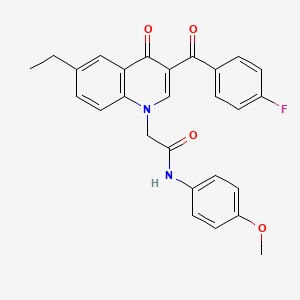
4-(Chloromethyl)-2-(3-fluorophenyl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-2-(3-fluorophenyl)-1,3-thiazole (CMFT) is a synthetic organic compound with a variety of applications in scientific research and industrial processes. CMFT is a monocyclic heterocyclic molecule containing a thiazole ring with a chlorine atom attached to the fourth position of the ring, and a fluorine atom attached to the third position of the phenyl ring. It is a colorless, low-melting solid with a melting point of around 84°C and a boiling point of around 220°C. CMFT is relatively stable and non-volatile, and has been used extensively in scientific research due to its unique chemical properties.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
The compound has been utilized in the synthesis of novel structures with potential for diverse applications. For example, the synthesis and structural characterization of isostructural thiazoles demonstrate the compound's role in creating materials with specific crystal structures and molecular orientations, useful in materials science and chemistry (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Fluorescence Sensing
Derivatives of thiazole have been developed as fluorescent sensors, such as in the detection of Fe(III) ions, showcasing the utility of thiazole compounds in creating sensitive and specific sensors for environmental and biological applications (Wang et al., 2016).
Molecular Interactions and Structural Analysis
Research on derivatives of 1,2,4-triazoles, which share structural similarities with the target compound, includes in-depth analysis of molecular interactions and solvatomorphic behavior. These studies are crucial for understanding the properties of pharmaceutical compounds and their interactions at the molecular level (Shukla et al., 2014).
Corrosion Inhibition
Halogen-substituted thiazole derivatives, closely related to the target compound, have been investigated for their potential as corrosion inhibitors for metals in acidic environments. This application is significant in industrial processes and materials preservation, highlighting the compound's role in applied chemistry (Gong et al., 2019).
Antimicrobial Activity
Some derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide have been synthesized and screened for antimicrobial activity, showcasing the potential of thiazole derivatives in pharmaceutical applications, particularly in developing new antibacterial agents (Badiger, Mulla, Khazi, & Khazi, 2013).
Propriétés
IUPAC Name |
4-(chloromethyl)-2-(3-fluorophenyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNS/c11-5-9-6-14-10(13-9)7-2-1-3-8(12)4-7/h1-4,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQPDCSXJHWFCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CS2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2778842.png)

![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-pyridin-2-YL-propionic acid](/img/structure/B2778844.png)


![4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2778849.png)
![1-{[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2778850.png)
![Ethyl 3-[(3-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2778852.png)
![N-(4-ethoxyphenyl)-2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2778853.png)
![(5R,7S)-N-(1-Cyanocyclopentyl)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2778856.png)
![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2778858.png)


![1-[(3,4-dimethoxyphenyl)methoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2778864.png)